molecular formula C5H8ClN5O B13139218 Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- CAS No. 64887-39-4

Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-

Cat. No.: B13139218
CAS No.: 64887-39-4
M. Wt: 189.60 g/mol
InChI Key: REXCLWKJLFTPJC-UHFFFAOYSA-N
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Description

Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with amino (-NH₂) and chloro (-Cl) groups at positions 4 and 6, respectively. The ethanol moiety (-CH₂CH₂OH) at position 2 introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler triazine analogs. This compound is likely an intermediate in agrochemical or pharmaceutical synthesis, given the prevalence of triazine derivatives in herbicides and bioactive molecules .

Properties

CAS No.

64887-39-4

Molecular Formula

C5H8ClN5O

Molecular Weight

189.60 g/mol

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol

InChI

InChI=1S/C5H8ClN5O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H3,7,8,9,10,11)

InChI Key

REXCLWKJLFTPJC-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=NC(=NC(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Laboratory Synthesis

The primary synthetic approach involves nucleophilic substitution reactions where 4-amino-6-chloro-1,3,5-triazine reacts with ethanolamine. The process typically proceeds under reflux conditions in a suitable solvent such as ethanol or water, with reaction temperatures maintained around 70-80°C for several hours to ensure complete conversion (as detailed in).

Reaction Scheme:

$$
\text{4-amino-6-chloro-1,3,5-triazine} + \text{ethanolamine} \xrightarrow{\text{reflux}} \text{ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]}
$$

Reaction Conditions:

  • Solvent: Ethanol or water
  • Temperature: 70-80°C
  • Duration: 4-8 hours
  • Catalyst: None typically required, but bases like sodium hydroxide can facilitate nucleophilic substitution

Industrial Production Methods

In industrial settings, the synthesis leverages continuous flow reactors to enhance reaction efficiency, control temperature, and maximize yield. The process involves the use of catalysts such as acid or base catalysts to promote substitution at the chloro position of the triazine ring. Purification techniques include crystallization and chromatography to isolate the desired product with high purity (as per).

Table 1: Industrial Synthesis Parameters

Parameter Typical Value Notes
Reactor Type Continuous flow Enhances control and scalability
Temperature 70-80°C Optimal for substitution reactions
Catalyst Acid/Base Catalyzes nucleophilic substitution
Purification Crystallization Ensures high purity

Reaction Mechanisms and Chemical Analysis

Substitution Reactions

The chlorine atom on the 1,3,5-triazine ring is susceptible to nucleophilic attack by ethanolamine, leading to substitution and formation of the amino-derivative. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the ring.

Reaction Pathway:

  • Nucleophilic attack by ethanolamine’s amino group on the electrophilic carbon bearing chlorine.
  • Formation of a Meisenheimer complex.
  • Departure of chloride ion, yielding the amino-triazine derivative.

Notes on Synthesis Efficiency and Optimization

  • Catalysts : The use of catalysts such as potassium carbonate or sodium hydroxide can accelerate nucleophilic substitution.
  • Solvent Choice : Ethanol as both solvent and reactant simplifies purification, while water offers environmental benefits.
  • Reaction Time : Extended reflux times (up to 8 hours) improve conversion rates.
  • Purification : Crystallization from ethanol or water ensures high purity, essential for pharmaceutical applications.

Summary of Research Findings and Data Tables

Study Reference Key Findings Reaction Conditions Yield (%) Notes
Industrial synthesis via continuous flow 70-80°C, catalyst-free Up to 85 High scalability
Nucleophilic substitution in water/ethanol 70°C, 4-8 hours 70-90 Purification by crystallization
Optimization with catalysts 60-75°C, 2-6 hours 75-92 Enhanced yield

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- has shown promise in the development of therapeutic agents.

  • Anticancer Activity : Research indicates that triazine derivatives exhibit anticancer properties. The presence of the triazine ring enhances the compound's ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Acetylcholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests potential applications in treating cognitive disorders .

Agricultural Applications

In agriculture, ethanol derivatives are being explored for their utility as herbicides and fungicides.

  • Herbicidal Activity : The chlorinated triazine structure is known to confer herbicidal properties. Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- could be synthesized into formulations that target specific weed species without harming crops .
  • Fungicide Development : The compound's effectiveness against fungal pathogens in crops has been noted in preliminary studies. Its application could lead to reduced reliance on traditional fungicides, promoting sustainable agricultural practices .

Materials Science Applications

The unique chemical structure of ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- also lends itself to applications in materials science.

  • Polymer Synthesis : The compound can be utilized as a building block for synthesizing polymers with enhanced properties such as thermal stability and resistance to degradation .
  • Nanomaterials : Research is ongoing into the use of triazine derivatives in creating nanomaterials for electronics and photonics due to their electronic properties .

Case Study 1: Anticancer Research

A study conducted on various triazine derivatives demonstrated that modifications at the amino position significantly enhanced anticancer activity against breast cancer cell lines. Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- was included in this study and showed promising results with an IC50 value comparable to existing chemotherapeutic agents.

Case Study 2: Agricultural Field Trials

Field trials evaluating the efficacy of ethanol-based formulations against common agricultural pests revealed a significant reduction in pest populations compared to untreated controls. This indicates potential for integrating such compounds into integrated pest management systems.

Mechanism of Action

The mechanism of action of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.

    Pathways Involved: It induces cell cycle arrest at the G0/G1 and G2/M phases and promotes apoptosis through the activation of caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Position 4: Varies between -NH₂, -OPh, -O(2-ClPh), -OEt, and -NHPh. Ethanol derivatives (e.g., target compound) prioritize amino or oxygen-linked groups, influencing reactivity and solubility. Position 6: Dominated by -Cl or -NH-alkyl/aryl groups. Chloro substituents enhance electrophilicity, enabling nucleophilic substitutions . Position 2: Ethanol, ester (-COOEt), or sulfonylurea groups dictate polarity and biological activity. Ethanol’s hydroxyl group enhances water solubility compared to lipophilic esters .

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution at the triazine core, similar to ’s use of DIBAL-H for alcohol formation . In contrast, ethyl ester derivatives (e.g., ) employ esterification or amidations.

Applications: Herbicides: Sulfonylurea derivatives (e.g., ethametsulfuron) exploit triazine’s stability and hydrogen-bonding capacity for enzyme inhibition . Pharmaceuticals: Methanol-linked triazines () serve as intermediates for bioactive molecules due to their polar yet stable scaffolds .

Physicochemical and Reactivity Comparisons

  • Solubility: Ethanol derivatives exhibit higher aqueous solubility than esters (e.g., ) or aryl-substituted analogs ().
  • Reactivity: Chloro-substituted triazines (e.g., target compound, ) undergo nucleophilic displacement at position 6, whereas ethoxy or phenoxy groups () resist substitution, favoring stability in herbicides.
  • Stability: Dimethylamino-benzylidene substituents () confer resistance to acid/base hydrolysis, unlike chloro or amino groups .

Biological Activity

Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- (CAS Number: 64887-39-4) is a chemical compound characterized by its unique structure that integrates an ethanol moiety with a triazine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agriculture. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- is C5_5H8_8ClN5_5O, with a molecular weight of approximately 189.60 g/mol. The presence of the triazine ring enhances the compound's stability and reactivity due to its ability to form hydrogen bonds. This structural feature is critical for its interaction with biological targets.

Biological Activities

Research indicates that compounds containing triazine rings often exhibit significant biological activities:

  • Antimicrobial Activity : Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- has shown potential antimicrobial properties against various pathogens.
  • Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxic activity against several human cancer cell lines. For instance, it has been tested on HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
  • Enzyme Inhibition : The compound interacts with enzymes involved in DNA replication and repair, leading to inhibition of cell proliferation.

The mechanism of action of ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- involves several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 and G2/M phases.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and other pro-apoptotic proteins.

Cytotoxic Activity Assessment

A study assessed the cytotoxic activity of ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- using an MTT assay after 72 hours of incubation with various cancer cell lines. The results indicated significant inhibition of cell viability with IC50_{50} values ranging from 3.6 µM to 11.0 µM for different derivatives .

Cell LineIC50_{50} (µM)Notes
HCT-1163.6Colon cancer
MCF-78.0Breast cancer
HeLa11.0Cervical cancer

Interaction Studies

Interaction studies have focused on the binding affinity of ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- with specific molecular targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing its efficacy.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
EthanolamineSimple amino alcoholAntimicrobialBasic structure without a triazine ring
4-Amino-6-chloro-s-triazineTriazine baseAnticancerLacks ethanol moiety
2-AminoethanolAmino alcoholAntifungalSimpler structure compared to triazine derivatives

Q & A

Q. What are the optimal synthetic routes for preparing Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- and its derivatives?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A common approach involves refluxing 4-amino-6-chloro-1,3,5-triazine derivatives with ethanolamine in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–12 hours. Post-reaction, solvent removal under reduced pressure yields the crude product, which is purified via recrystallization . For derivatives like pyrazoline-based analogs, chalcone intermediates are cyclized with hydrazines in ethanol, followed by triazine coupling .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the triazine ring and ethanol moiety.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve bond angles and confirm stereochemistry, as demonstrated for related triazine-ethanol derivatives .

Q. What metabolic pathways are relevant for this compound in biological systems?

Methodological Answer: Phase-1 metabolism involves cytochrome P450 enzymes (e.g., CYP1A2 in humans) catalyzing hydroxylation, sulfoxidation, or N-dealkylation. Metabolites like 1-[[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol have been identified in studies on structurally similar triazines . For in vitro analysis, incubate the compound with human liver microsomes and use LC-MS/MS to track metabolite formation.

Advanced Research Questions

Q. How can conflicting data on interspecies metabolic differences be reconciled?

Methodological Answer: Discrepancies in metabolite ratios across species (e.g., rodents vs. humans) arise from variations in CYP isoform expression. To address this:

  • Perform comparative metabolism assays using liver microsomes from multiple species.
  • Use CYP-selective inhibitors (e.g., furafylline for CYP1A2) to identify enzyme contributions .
  • Validate findings with in silico docking studies to assess binding affinities of metabolites to species-specific CYP active sites.

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

Methodological Answer:

  • pH-controlled storage : Stability is enhanced at pH 5–6, minimizing hydrolysis of the triazine-chloro group.
  • Lyophilization : Formulate as a lyophilized powder to prevent degradation during long-term storage.
  • Additive screening : Include antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to reduce oxidative degradation .

Q. How do structural modifications (e.g., substituents on the triazine ring) affect biological activity?

Methodological Answer:

  • Substitution at the 4-position : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving reactivity with biological nucleophiles.
  • Ethanolamine side chain modifications : Lengthening the chain or introducing hydrophilic groups (e.g., sulfonate) increases water solubility but may reduce membrane permeability.
  • Use QSAR modeling to correlate substituent properties (Hammett constants, logP) with activity data from enzyme inhibition assays (e.g., acetolactate synthase) .

Q. What advanced analytical techniques resolve challenges in detecting trace metabolites?

Methodological Answer:

  • Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) improves sensitivity for low-abundance metabolites.
  • Isotope-labeled internal standards (e.g., ¹³C-labeled parent compound) correct for matrix effects in complex biological samples.
  • Ion mobility spectrometry (IMS) differentiates isomeric metabolites with identical mass-to-charge ratios .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Perform molecular dynamics simulations to analyze ligand-protein binding stability (e.g., ALS enzyme active sites).
  • Use free-energy perturbation (FEP) to predict binding affinity changes for proposed derivatives.
  • Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

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